molecular formula C12H12BrN3O B2914882 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 1020252-47-4

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B2914882
CAS No.: 1020252-47-4
M. Wt: 294.152
InChI Key: WQGAEBKFSUUNHZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . The specific hazards related to “1-(4-Bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one” are not mentioned in the available resources.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with 2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one can be compared with other 1,2,4-triazole derivatives such as:

  • 1-(4-chlorophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(4-fluorophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(4-iodophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their biological activities and chemical properties. The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-12(2,16-8-14-7-15-16)11(17)9-3-5-10(13)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGAEBKFSUUNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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